DM1-Mcc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

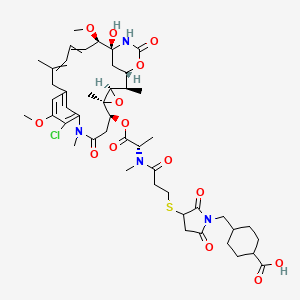

DM1-Mcc, also known as mertansine-maleimidomethyl cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a microtubule inhibitor, and is commonly linked to monoclonal antibodies to target specific cancer cells. This compound is particularly significant in the treatment of HER2-positive breast cancer when conjugated with trastuzumab, forming trastuzumab emtansine (T-DM1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM1-Mcc involves the conjugation of mertansine (DM1) with maleimidomethyl cyclohexane-1-carboxylate (Mcc) through an amide bond coupling. The process typically uses an N-hydroxysuccinimidyl (NHS) ester and a maleimide as activated functional groups. The conjugation buffer is prepared with 100 mM sodium phosphate and 150 mM sodium chloride at pH 7.25 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as hydrophobic interaction chromatography and mass spectrometry are employed to analyze and optimize the ADCs .

Chemical Reactions Analysis

Conjugation Mechanism

DM1-MCC forms via a two-step process using the heterobifunctional crosslinker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate):

-

Step 1 : SMCC reacts with lysine ε-amino groups on the antibody via its NHS ester, forming an amide bond (T-MCC intermediate) .

-

Step 2 : The maleimide group of T-MCC reacts with the thiol group of DM1 through Michael addition, yielding T-DM1 .

Key Parameters :

Hydrolysis and Stability

The maleimide group in MCC undergoes hydrolysis under alkaline conditions, forming a maleamic acid derivative (+18 Da mass shift) . This reaction impacts conjugate stability:

| Condition | Hydrolysis Rate | Impact on DAR | Reference |

|---|---|---|---|

| pH 7.4, 3.5 h | Minimal | DAR ~3.5 | |

| pH 8.0, 30 h | Significant | DAR ↓0.3 | |

| 40°C, 14 days | Aggregation ↑ | T-MCC: 32% aggregates |

Hydrolysis reduces conjugation efficiency and increases unconjugated linker byproducts (e.g., lys-MCC-lys, lys-MCC-cys) .

Crosslinking Side Reactions

The maleimide group reacts with nucleophiles beyond DM1, leading to covalent aggregation:

-

Thiols : Free cysteine residues form interchain disulfide bonds .

-

Hydroxyls : Serine/tyrosine residues participate in Michael addition .

-

Lysine : Excess SMCC crosslinks lysine residues, creating lys-MCC-lys byproducts .

Mitigation Strategies :

-

Add nucleophilic competitors (e.g., cysteine, serine) during conjugation to reduce crosslinking .

-

Use controlled pH (7.0–7.5) to minimize maleimide hydrolysis .

Degradation and Catabolism

In vivo, this compound releases two primary catabolites:

-

MCC-DM1 : Intact linker-drug complex (plasma concentration: <1.90–122 ng/mL) .

-

Lys-MCC-DM1 : Lysosomal degradation product (plasma concentration: <1.08–6.4 ng/mL) .

Stability in Circulation :

-

DM1 release from T-DM1 is minimal (average plasma DM1: ~5 ng/mL) .

-

No accumulation of free DM1 or catabolites after repeated dosing .

Comparative Analysis of Linker Systems

| Linker Type | Stability | Toxicity Profile | Therapeutic Index | Reference |

|---|---|---|---|---|

| MCC (noncleavable) | High | Low systemic toxicity | Improved | |

| SPDB (cleavable) | Moderate | Higher toxicity | Reduced |

The MCC linker’s stability reduces off-target toxicity by limiting free DM1 release .

Structural Impact on Antibody

Conjugation destabilizes the antibody’s CH2 domain:

| Formulation | CH2 Melting Temp (°C) | Aggregation at 40°C |

|---|---|---|

| Trastuzumab | 72.5 | <1% |

| T-MCC | 71.2 | 32% |

| T-DM1 | 69.8 | 5% |

Data source: Differential scanning calorimetry (DSC) and size-exclusion chromatography (SEC) .

Unconjugated Linker Byproducts

LC-MS/MS identifies four major unconjugated linker forms in T-DM1 batches :

| Byproduct | Structure | Proportion (%) |

|---|---|---|

| MCC (unhydrolyzed) | Maleimide intact, no DM1 | 2.1 |

| Hydrolyzed MCC | Maleamic acid, no DM1 | 1.8 |

| Lys-MCC-lys | Crosslinked lysine residues | 0.7 |

| Lys-MCC-cys | Cysteine-maleimide adduct | 0.4 |

Scientific Research Applications

DM1-MCC is a component used in antibody-drug conjugates (ADCs) for targeted cancer therapy. DM1, or maytansine, is a potent anti-mitotic agent, and MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate) serves as a stable linker connecting DM1 to a monoclonal antibody . The following are the applications of this compound in cancer research:

Targeted Cancer Therapy

- CD30-Positive Hematological Malignancies DM1 conjugated to anti-CD30 antibody (anti-CD30-MCC-DM1) has shown promise as a treatment for CD30-positive hematological malignancies .

- Anti-CD30-MCC-DM1 induces tumor regression in subcutaneous inoculation of Karpas 299 (anaplastic large cell lymphoma), HH (cutaneous T-cell lymphoma), and L428 (Hodgkin’s disease) cell models .

- In xenograft mouse models, anti-CD30-MCC-DM1 resulted in significant tumor growth delay in a dose-dependent manner, with stronger antitumor activity than the anti-CD30 antibody alone .

- A phase 1 study (NCT03894150) of anti-CD30-MCC-DM1 is currently enrolling patients in China .

- HER2-Positive Metastatic Breast Cancer Trastuzumab-MCC-DM1 (T-DM1) is designed to target HER2-positive metastatic breast cancer .

- Non-Hodgkin's Lymphomas (NHLs) Anti-CD22-MCC-DM1 has demonstrated effectiveness against NHLs in preclinical studies .

Preclinical Studies

- Tumor Regression in Animal Models Anti-CD30-MCC-DM1 has been found to induce sustained tumor regression in xenograft mouse models . Treatment of mice bearing subcutaneous lymphoma xenografts with anti-CD30-MCC-DM1 resulted in significant tumor growth delay in a dose-dependent manner .

- Tolerance Dose The tolerance dose of anti-CD30-MCC-DM1 was higher than that of ADCETRIS®, suggesting that the released drug Lys-MCC-DM1 has no bystander effect . The tolerated dose was 30 mg/kg in non-human primates, supporting the tolerance of anti-CD30-MCC-DM1 in humans .

- Improved Efficacy Engineered Thio-Trastuzumab-DM1 Conjugates (TDCs) showed improved efficacy over conventional ADCs at DM1-equivalent doses and retained efficacy at equivalent antibody doses . Higher doses of thioTMAb-mpeo-DM1 were better tolerated in nonhuman primates compared with TMAb-mcc-DM1 ADC in monkeys .

Mechanisms of Resistance

- Drug Efflux Transporters The upregulation of multidrug-resistance transporters could promote the efflux of DM1 from cells and confer cellular resistance to T-DM1 . Inhibition of MRP1, MRP2, and MDR1 reversed T-DM1 resistance in some studies .

- Mitotic Catastrophe Cells that avoid mitotic catastrophe may gain resistance to T-DM1 . Reduced induction of cyclin B1 can result in an inability to halt cell-cycle progression, leading to mitotic exit and cytokinesis, and thus avoidance of mitotic catastrophe .

Analytical Chemistry

- Detection and Analysis DM1, MCC-DM1, and DM1 are potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) .

- Reversed-Phase HPLC Analysis Reversed-phase HPLC is used in the analysis of DM1 and its related compounds .

Data Table

| Application | Description | Cell Models/Animal Models | Outcome |

|---|---|---|---|

| Anti-CD30-MCC-DM1 in CD30+ hematological malignancies | Anti-CD30-MCC-DM1 induces tumor regression in subcutaneous inoculation. | Karpas 299 (anaplastic large cell lymphoma), HH (cutaneous T-cell lymphoma), L428 (Hodgkin’s disease) | Significant tumor growth delay; Durable complete tumor regressions achieved at 6 mg/kg in HH model. |

| T-DM1 in HER2-positive metastatic breast cancer | T-DM1 targets HER2-positive metastatic breast cancer cells, slowing growth or killing cancer cells. | Clinical trials with women with metastatic breast cancer | Awaiting further results from clinical trials to determine efficacy and safety. |

| Anti-CD22-MCC-DM1 in NHLs | Anti-CD22-MCC-DM1 induces complete tumor regression. | NHL xenograft mouse models | Complete tumor regression; well-tolerated in cynomolgus monkeys, decreased circulating B-cells and follicle size in lymphoid organs. |

Case Studies

- Trastuzumab-MCC-DM1 in HER2-Positive Metastatic Breast Cancer A phase II study explored the effectiveness and safety of T-DM1 compared with trastuzumab and docetaxel in patients with HER2-positive metastatic breast cancer who had not received prior chemotherapy for metastatic disease . The study also characterized the pharmacokinetic properties of T-DM1 in this patient population .

- Engineered Thio-Trastuzumab-DM1 Conjugates Engineered TDCs showed improved tumor growth inhibition compared with conventional ADCs. Higher doses of thioTMAb-mpeo-DM1 were better tolerated in nonhuman primates compared with TMAb-mcc-DM1 ADC in monkeys .

Mechanism of Action

DM1-Mcc exerts its effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. The monoclonal antibody component of the ADC targets specific antigens on cancer cells, directing this compound to the tumor site. Upon internalization, the ADC is degraded in lysosomes, releasing DM1, which binds to tubulin and prevents microtubule assembly .

Comparison with Similar Compounds

DM1-Mcc is compared with other maytansinoid-based ADCs such as:

SAR3419: Uses a different linker but also targets microtubules.

Lorvotuzumab mertansine (IMGN901): Similar mechanism but different antibody target.

This compound is unique due to its non-cleavable linker, which provides stability in the bloodstream and ensures targeted delivery to cancer cells .

Biological Activity

DM1-Mcc (also known as DM1 conjugated with maleimidocaproyl) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy, particularly in treating various hematological malignancies and solid tumors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profiles based on diverse research findings.

Overview of this compound

DM1 is a derivative of maytansine, a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The conjugation of DM1 with antibodies allows for targeted delivery to cancer cells while minimizing systemic toxicity. The MCC linker facilitates the release of DM1 inside the target cells, enhancing its therapeutic efficacy.

The mechanism by which this compound exerts its effects involves several key processes:

- Targeting Specificity : this compound is designed to bind to specific antigens on the surface of cancer cells. For example, anti-CD22-MCC-DM1 targets CD22 expressed on B-cells, while anti-CD30-MCC-DM1 targets CD30 in lymphomas .

- Internalization and Drug Release : Upon binding to the target cell, the ADC is internalized through endocytosis. The acidic environment within endosomes triggers the cleavage of the linker, releasing DM1 into the cytoplasm .

- Microtubule Disruption : Once released, DM1 binds to tubulin, preventing microtubule assembly and leading to mitotic arrest and cell death. This action is similar to that of traditional chemotherapeutics like vinca alkaloids but with enhanced selectivity due to the targeting antibody .

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types:

1. Anti-CD22-MCC-DM1 in Non-Hodgkin's Lymphoma

- Study Findings : In vitro studies demonstrated significant inhibition of proliferation in NHL B-cell lines. In vivo studies using xenograft models showed complete tumor regression .

- Clinical Implications : These results suggest that anti-CD22-MCC-DM1 could be a promising therapeutic option for patients with relapsed or refractory non-Hodgkin's lymphoma.

2. Anti-CD30-MCC-DM1 in Hematological Malignancies

- Study Findings : Anti-CD30-MCC-DM1 exhibited potent antitumor activity against CD30-positive cell lines and induced tumor regression in xenograft models . The ADC demonstrated a favorable pharmacokinetic profile with a half-life of approximately 5 days in cynomolgus monkeys.

- Clinical Implications : The safety profile was superior compared to traditional therapies like ADCETRIS, with a higher tolerated dose observed .

3. Trastuzumab-DM1 (T-DM1) in HER2-Positive Breast Cancer

- Study Findings : In clinical trials, T-DM1 showed improved overall survival and progression-free survival compared to standard treatments for HER2-positive metastatic breast cancer . The EMILIA study highlighted its efficacy even after prior treatments.

- Clinical Implications : T-DM1's ability to target HER2-positive cells with reduced systemic toxicity positions it as a cornerstone in managing this subtype of breast cancer.

Safety Profile

The safety profile of this compound has been evaluated across various studies:

- Adverse Events : Common adverse events associated with this compound include thrombocytopenia and elevated liver enzymes; however, these are generally less severe compared to conventional chemotherapies .

- Dose Tolerance : In animal studies, anti-CD30-MCC-DM1 was well-tolerated at doses up to 30 mg/kg without significant toxicity, indicating a promising safety margin for human applications .

Data Summary

| Study Type | Target Antigen | Efficacy Outcome | Safety Profile |

|---|---|---|---|

| In vitro (NHL B-cell lines) | CD22 | Significant proliferation inhibition | Limited systemic toxicity |

| In vivo (xenograft models) | CD30 | Tumor regression observed | Higher tolerated dose |

| Clinical Trials (HER2+) | HER2 | Improved OS and PFS vs. standard therapy | Manageable adverse events |

Q & A

Q. How can researchers design a robust experimental framework to investigate DM1-Mcc's biochemical interactions?

Basic Research Question

A well-designed experiment should:

- Define variables : Clearly distinguish independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition rates) while controlling confounding factors (e.g., pH, temperature) .

- Select methodologies : Use quantitative assays (e.g., spectrophotometry for binding affinity) and validate protocols with positive/negative controls .

- Sample size justification : Apply power analysis to ensure statistical significance, aiming for ≥3 replicates per condition to account for biological variability .

Key Steps :

Replicate experiments under standardized conditions.

Perform sensitivity analysis to identify outlier protocols.

Publish negative results to reduce publication bias .

How should researchers formulate hypothesis-driven questions for this compound’s mechanism of action?

Basic Research Question

Use the FINER framework to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :

- Example : “Does this compound inhibit Protein X via competitive or allosteric binding under physiological pH?”

- Operationalize variables : Define measurable outcomes (e.g., IC50 values, binding kinetics) and use techniques like surface plasmon resonance (SPR) for real-time interaction analysis .

Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response data in this compound studies?

Advanced Research Question

- Non-parametric tests : Use Mann-Whitney U tests for non-normal distributions .

- Curve-fitting models : Apply four-parameter logistic (4PL) regression to estimate EC50/IC50 values, validated via bootstrapping .

- Machine learning : Train classifiers to predict efficacy thresholds using features like molecular descriptors or pharmacokinetic parameters .

Example Workflow :

Preprocess data (normalization, outlier removal).

Compare model fit (e.g., AIC scores for 3PL vs. 4PL).

Report uncertainty intervals (95% CI) for critical parameters .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic profiling?

Advanced Research Question

Integrate methods from:

- Computational chemistry : Molecular docking simulations to predict binding sites on target proteins .

- Systems biology : Network analysis to identify off-target effects using pathways like KEGG or Reactome .

- Ethnographic data : Contextualize clinical relevance by analyzing patient-reported outcomes in related disorders .

Collaboration Framework :

- Establish shared data repositories with standardized metadata (e.g., FAIR principles) .

- Use mixed-methods designs to triangulate quantitative results with qualitative insights (e.g., clinician interviews) .

Q. What criteria ensure reproducibility in this compound synthesis and characterization?

Basic Research Question

- Detailed protocols : Document reaction conditions (e.g., solvent purity, catalyst ratios) and purification steps (e.g., HPLC gradients) .

- Analytical validation : Use ≥2 orthogonal methods (e.g., NMR, mass spectrometry) to confirm compound identity and purity .

- Data transparency : Publish raw spectra and chromatograms in supplementary materials with accession codes .

Checklist for Reproducibility :

☑️ Reagent lot numbers and suppliers.

☑️ Instrument calibration records.

☑️ Negative controls for contamination checks.

Q. How to address ethical and practical challenges in this compound’s preclinical testing?

Advanced Research Question

- Ethical compliance : Follow ARRIVE guidelines for animal studies, emphasizing humane endpoints and sample-size minimization .

- Data security : Anonymize patient-derived data (e.g., organoid models) under GDPR/HIPAA standards .

- Risk mitigation : Pre-screen for cytotoxicity in primary cells before in vivo trials .

Properties

Molecular Formula |

C47H63ClN4O14S |

|---|---|

Molecular Weight |

975.5 g/mol |

IUPAC Name |

4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1 |

InChI Key |

RUQUNWQAIDSPKO-QKJXIHRLSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.